O-Methylpallidine
Overview
Description
O-Methylpallidine is a naturally occurring Morphinan alkaloid characterized by a B/C-trans-hydrophenanthrene framework. This compound has been the subject of research due to its complex molecular structure and the challenges associated with its synthesis. The stereocontrolled total synthesis of (-)-O-methylpallidinine has been successfully achieved, highlighting the compound's significance in the field of organic chemistry and its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of (-)-O-methylpallidinine has been accomplished starting from a chiral bicyclo[3.2.1]octenone building block. A key step in this process is the single-step dihydrophenanthrene formation reaction, which is crucial for constructing the compound's intricate framework . Another approach to synthesizing O-methylpallidinine involves a 16-step process starting from 1,4-cyclohexanedione and 3-bromoveratrole, utilizing a novel method for preparing the morphinan skeleton by adding diazomethane to an aryloctahydroquinolinium salt . These studies demonstrate the complexity and innovation required in the synthesis of such advanced molecular structures.
Molecular Structure Analysis
The molecular structure of O-methylpallidine is part of a broader class of compounds that includes various methylhydroxylamines. While not directly studying O-methylpallidine, research on the molecular structures of related compounds like O-methylhydroxylamine and its derivatives has been conducted using electron diffraction. These studies reveal that the principal conformer present in these molecules is the anti conformation about the N-O bond. Additionally, it was found that N-O bond lengths increase with methyl substitution, which could be relevant for understanding the structural aspects of O-methylpallidine .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions of O-methylpallidine, the synthesis methods employed in the creation of this compound involve a series of chemical reactions that are noteworthy. The innovative approaches used in the synthesis of O-methylpallidine, such as the dihydrophenanthrene formation and the addition of diazomethane to an aryloctahydroquinolinium salt, are indicative of the complex chemical reactions that underpin the construction of this molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of O-methylpallidine are not directly detailed in the provided papers. However, the research on related methylhydroxylamine compounds provides insights into how methyl substitution can affect bond lengths and conformations, which are important factors in determining the physical and chemical properties of a molecule. The anti conformation about the N-O bond and the variations in bond lengths with methyl substitution suggest that O-methylpallidine may exhibit unique properties that could be further explored in subsequent research .
Scientific Research Applications
Synthesis and Chemical Biology
O-Methylpallidine has been identified as a component in the phytochemical investigation of Guatteria multivenia roots, along with other alkaloids and sesquiterpenes. This study discovered new compounds, guatterin A and dihydromadolin-K, and isolated known compounds, including O-methylpallidine, for the first time from this species. The isolation of O-methylpallidine and its co-compounds could contribute to understanding the chemical biology of Guatteria multivenia and its potential applications in various fields, including medicinal chemistry (Zhang et al., 2002).
Alkaloid Research and Potential Medical Applications
In a preliminary phytochemical study of the Ecuadorian plant Croton elegans Kunth, O-methylpallidine was identified among the secondary metabolites. The isolation and characterization of O-methylpallidine, along with other alkaloids like (+) -pallidine, indicate the plant's complex chemical composition and potential for medicinal applications, reflecting the significance of alkaloid research in discovering new therapeutic agents (Herrera et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGJIUVRZHFCM-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methylpallidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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